molecular formula C7H9BrN2 B1603115 2-(Aminomethyl)-4-bromoaniline CAS No. 771583-12-1

2-(Aminomethyl)-4-bromoaniline

Cat. No. B1603115
CAS RN: 771583-12-1
M. Wt: 201.06 g/mol
InChI Key: JXPHLUCMHXXHEJ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-bromoaniline is an organic compound belonging to the class of aminomethyl derivatives of aniline. This compound is a colorless liquid with a faint, aromatic odor. It is insoluble in water but soluble in organic solvents. It is used as a building block in organic synthesis and as a reagent in various laboratory experiments.

Scientific Research Applications

Electrochemical Properties and Applications

2-(Aminomethyl)-4-bromoaniline and related compounds have been studied for their electrochemical properties. Kádár et al. (2001) investigated the electrochemical oxidation of 4-bromoaniline and related compounds in acetonitrile solution. They found that the main electrochemical oxidation route is similar to that of 4-chloroanilines, with the formation of oxidized forms of brominated 4-amino-diphenylamines and brominated anilines as products (Kádár et al., 2001).

Synthesis and Catalytic Applications

B. Rajender and S. Palaniappan (2014) demonstrated the efficient bromination of polyaniline base to poly(2-bromoaniline)-bromide, highlighting its application as a recyclable catalyst for the synthesis of 2-methyl-4-anilino-1,2,3,4-tetrahydroquinolines (Rajender & Palaniappan, 2014). Similarly, A. Kasahara et al. (1986) explored the use of 2-bromoanilines in palladium-assisted reactions to produce 3-substituted indoles, highlighting the significance in synthetic chemistry (Kasahara et al., 1986).

Synthetic Methodologies

Scott J. Barraza and S. Denmark (2017) studied the alkylation of 2-bromoaniline and reported a rearrangement under biphasic alkylation conditions, leading to migration of bromine from the 2- to the 4-aryl position. This research provides insight into the behavior of bromoanilines in synthetic reactions (Barraza & Denmark, 2017). Additionally, Xiao‐Feng Wu et al. (2013) developed a methodology for 2-aminobenzoxazinone synthesis using 2-bromoanilines, demonstrating the versatility of these compounds in organic synthesis (Wu et al., 2013).

Analysis and Characterization Techniques

Studies like those of Jin Zi-lin (2009) on the synthesis and characterization of 2,6-dialkyl-4-bromoaniline contribute to the understanding of the chemical properties and potential applications of these compounds (Zi-lin, 2009).

properties

IUPAC Name

2-(aminomethyl)-4-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPHLUCMHXXHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629202
Record name 2-(Aminomethyl)-4-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

771583-12-1
Record name 2-(Aminomethyl)-4-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of borane in THF (1 M, 400 ml) was added at 0° C. to a suspension of 5-bromo-anthranilonitrile (60 g, 0.304 mol, prepared as described in S. M. Mackenzie et al, J. Chem. Soc. C, 1970, 17, 2298-2308) in THF (450 L), under N2. The mixture was stirred for 72 hours at r.t. After cooling at 0° C. absolute EtOH was added, then HCl was bubbled through the solution. The mixture was concentrated and the residue was suspended in isopropyl ether. The obtained solid was dried to give the di-hydrochloride of the title product (76.6 g, 91.4% yield). C7H9BrN2. 2HCl, MW 273.9; 1H-NMR (200 MHz, d6-DMSO) ppm: 4.13 (s, 2H); 5.82 (s, 4H), 7.24 (d, 1H), 7.55 (dd, 1H), 7.73 (s, 1H), 8.57 (s, 2H). Since the free base is used in the cyclization step, the hydrochloride was suspended in aqueous ammonia, stirred for some minutes after that the free base precipitates. The solid is filtered and dried (yield is quantitative).
Quantity
0 (± 1) mol
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reactant
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60 g
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400 mL
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450 L
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0 (± 1) mol
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Yield
91.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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